Product packaging for 4-Chlorobenzyl 2-benzoylbenzoate(Cat. No.:)

4-Chlorobenzyl 2-benzoylbenzoate

Cat. No.: B338763
M. Wt: 350.8 g/mol
InChI Key: YQGAZWGZFYLNGI-UHFFFAOYSA-N
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Description

Significance of Benzoylbenzoate and Substituted Benzyl (B1604629) Moieties in Organic Synthesis and Medicinal Chemistry Research

The structure of 4-Chlorobenzyl 2-benzoylbenzoate is composed of two key fragments: the 2-benzoylbenzoate core and the 4-chlorobenzyl group. Each of these moieties contributes unique properties and holds established significance in scientific research.

The benzoylbenzoate scaffold, particularly its derivatives, is of interest in medicinal chemistry. For instance, studies on related structures like 2-benzoylaminobenzoic esters have shown that these molecules can exhibit potent anti-inflammatory and anti-platelet aggregation activities. nih.gov The specific precursor to the title compound's core, 2-(4-Chlorobenzoyl)benzoic acid, is a known building block for creating specialty polymers such as poly(arylene ether)s and has been used to form complexes with rare-earth metals like europium and terbium to create materials with photoluminescent properties. sigmaaldrich.com This highlights the potential of the benzoylbenzoate framework in both medicinal and materials science applications.

The substituted benzyl moiety is a fundamental tool in organic synthesis and a common feature in bioactive molecules. Benzyl groups are frequently employed as protecting groups for alcohols and carboxylic acids during multi-step syntheses due to their relative stability and the various methods available for their removal. wikipedia.orgjk-sci.com The presence of a substituent on the aromatic ring, such as the chloro group in the 4-position, modifies the electronic properties and stability of the moiety. Specifically, 4-chlorobenzyl esters are known to be more stable towards acidic conditions than their non-chlorinated benzyl ester counterparts. chemicalbook.comfishersci.ie Furthermore, the benzyl group itself is recognized as an important pharmacophore in the development of anti-cancer agents, and its inclusion can be critical for the biological activity of a compound. nih.govnih.gov

Overview of Ester Chemistry in the Context of Advanced Chemical Synthesis

The synthesis of esters, or esterification, is a cornerstone reaction in organic chemistry. The classical Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. researchgate.net While effective, contemporary research focuses on developing more advanced, efficient, and selective methods.

Modern synthetic strategies include:

Lipase-Catalyzed Esterification: This biocatalytic approach uses enzymes (lipases) to facilitate ester formation. It is regarded as a "green chemistry" method due to its high selectivity, mild reaction conditions, and the production of high-purity products with minimal environmental impact. nih.gov This method is increasingly used for creating aromatic esters for the food, cosmetic, and pharmaceutical industries. researchgate.net

Transition-Metal Catalysis: Recent advances have utilized transition metals to catalyze the formation of esters through novel pathways, such as the direct functionalization of C-H bonds. acs.org These methods offer high efficiency and atom economy, providing powerful alternatives to traditional esterification. acs.org

Novel Reagent-Mediated Synthesis: A wide array of coupling reagents has been developed to facilitate ester formation under mild conditions, even for sterically hindered substrates. organic-chemistry.org Researchers have also discovered innovative catalytic cycles, such as the "ester dance reaction," where an ester group can be induced to migrate around an aromatic ring, enabling the synthesis of otherwise difficult-to-access isomers. waseda.jp

The synthesis of this compound would likely proceed via standard esterification, reacting a derivative of 2-(4-chlorobenzoyl)benzoic acid with 4-chlorobenzyl alcohol. sigmaaldrich.comchemicalbook.comprepchem.com

Research Trajectories for this compound and Related Structural Scaffolds

While direct research on this compound is not extensively documented, its chemical structure suggests several promising avenues for future investigation. By analyzing the properties of its constituent parts, scientifically informed predictions about its potential applications can be made.

Medicinal Chemistry: Given that related benzoylbenzoate structures show anti-inflammatory properties and the substituted benzyl group is a known pharmacophore, this compound could be synthesized and screened as a candidate for novel therapeutic agents. nih.govnih.gov Its activity could be evaluated in assays for anti-inflammatory, anti-platelet, or cytotoxic effects against cancer cell lines. The combination of the two distinct aromatic moieties within a single ester linkage makes it a "privileged scaffold," a type of molecular framework known to bind to multiple biological targets. eurekaselect.comnih.govrsc.org

Materials Science: The precursor, 2-(4-chlorobenzoyl)benzoic acid, is used in the synthesis of high-performance polymers and photoluminescent materials. sigmaaldrich.com Consequently, this compound could be investigated as a monomer or an additive in polymer chemistry. Its rigid, aromatic structure may impart desirable thermal or mechanical properties to polymers. It could also be explored as a component in organic light-emitting diodes (OLEDs) or other optoelectronic devices, leveraging the potential luminescent characteristics of the benzoylbenzoate core.

Agrochemical Research: The presence of two chlorinated aromatic rings suggests potential applications in agrochemical research, where such structures are common. The compound could be evaluated for herbicidal, pesticidal, or fungicidal activity.

The logical first step in these research trajectories would be the development of an efficient synthesis for this compound from its precursors, followed by thorough characterization of its physicochemical properties.

Data Tables

Table 1: Physicochemical Properties of Precursors for this compound

This table outlines the properties of the key starting materials required for the synthesis of this compound.

Property2-(4-Chlorobenzoyl)benzoic acid sigmaaldrich.comchemicalbook.com4-Chlorobenzyl alcohol sigmaaldrich.comnih.gov4-Chlorobenzyl chloride sigmaaldrich.com
CAS Number 85-56-3873-76-7104-83-6
Molecular Formula C₁₄H₉ClO₃C₇H₇ClOC₇H₆Cl₂
Molecular Weight 260.67 g/mol 142.58 g/mol 161.03 g/mol
Appearance PowderCrystalsSolid
Melting Point 149-150 °C68-71 °C27-29 °C
Boiling Point Not applicable234 °C216-222 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15ClO3 B338763 4-Chlorobenzyl 2-benzoylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H15ClO3

Molecular Weight

350.8 g/mol

IUPAC Name

(4-chlorophenyl)methyl 2-benzoylbenzoate

InChI

InChI=1S/C21H15ClO3/c22-17-12-10-15(11-13-17)14-25-21(24)19-9-5-4-8-18(19)20(23)16-6-2-1-3-7-16/h1-13H,14H2

InChI Key

YQGAZWGZFYLNGI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 4 Chlorobenzyl 2 Benzoylbenzoate and Analogues

Direct Esterification and Transesterification Strategies for 2-Benzoylbenzoate Synthesis

The most conventional route to 4-chlorobenzyl 2-benzoylbenzoate involves the direct esterification of 2-benzoylbenzoic acid with 4-chlorobenzyl alcohol. This acid-catalyzed reaction, a variant of the Fischer esterification, typically requires heating the reactants in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction equilibrium is driven forward by the removal of water, often accomplished through azeotropic distillation.

Alternatively, transesterification provides another viable pathway. This method involves reacting a simple alkyl ester of 2-benzoylbenzoic acid, such as methyl 2-benzoylbenzoate, with 4-chlorobenzyl alcohol. researchgate.net The reaction is typically catalyzed by an acid or a base. Titanate catalysts have also proven effective in driving transesterification reactions to high conversion rates for the synthesis of similar benzoate (B1203000) esters. researchgate.net For instance, the transesterification of methyl benzoate to benzyl (B1604629) benzoate can achieve nearly 100% conversion under optimal conditions. researchgate.net The choice of catalyst is crucial and can range from traditional mineral acids to organometallic compounds like tin(II) complexes, which are used for preparing benzoic esters from the corresponding acid and alcohol. google.com

The precursor, 2-benzoylbenzoic acid, is commonly synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride (B1165640) and benzene (B151609) using a Lewis acid catalyst such as aluminum chloride. prepchem.com The crude product can then be purified and used in the subsequent esterification step. prepchem.com

Advanced Synthetic Routes to 2-Benzoylbenzoate Esters

Modern organic synthesis offers several sophisticated alternatives to classical esterification for accessing the 2-benzoylbenzoate scaffold.

Derivatization from Spiroindane-1,3-diones

A novel and regioselective method for synthesizing 2-benzoylbenzoate esters proceeds through the rearrangement of spiroindane-1,3-diones. Research has demonstrated a solvent-controlled rearrangement where spiroindane-1,3-diones, when reacted in an alcohol solvent, yield 2-benzoylbenzoate ester derivatives. researchgate.net In contrast, performing the same reaction in acetonitrile (B52724) leads to the formation of tritylone alcohols. researchgate.net This synthetic route provides a unique entry into the 2-benzoylbenzoate system from a non-traditional starting material, highlighting the versatility of rearrangement reactions in organic synthesis. researchgate.net

Palladium-Catalyzed Formations of Benzoylbenzoate Systems

Palladium catalysis offers powerful tools for C-C and C-O bond formation, which can be applied to the synthesis of benzoylbenzoate systems. One prominent strategy is the palladium-catalyzed carbonylation of aryl halides or sulfonates. organic-chemistry.org In this approach, carbon monoxide is inserted into an aryl-palladium intermediate, which is then trapped by an alcohol to form the ester.

For example, a hypothetical route to a 2-benzoylbenzoate ester could involve the palladium-catalyzed carbonylation of a 2-halobenzophenone in the presence of a suitable alcohol. Efficient catalytic systems, often employing bulky phosphine (B1218219) ligands, can facilitate these reactions under relatively mild conditions, sometimes at atmospheric pressure of CO. organic-chemistry.org Palladium-catalyzed carbonylative processes have been successfully used to convert benzyl chlorides into phenylacetic acids and their derivatives, demonstrating the power of this method for building complex carbonyl compounds. researchgate.netdocumentsdelivered.com

Catalyst SystemSubstrate TypeProductKey Features
Pd(OAc)₂ / dcppAryl Tosylates/MesylatesAryl EstersOperates at atmospheric CO pressure; wide functional group tolerance. organic-chemistry.org
Palladium-complexed dendrimersBenzenediamine derivativesDibenzo[b,e] researchgate.netorganic-chemistry.orgdiazepinonesRecyclable catalyst; excellent yields via carbonylation. mdpi.com
Pd/C or PdI₂Alkenes/AlkynesUnsaturated EstersOxidative and non-oxidative pathways available. unipr.it

Organocatalytic Approaches (e.g., 2-Methylimidazole-Promoted Oxyacyloxylation)

Organocatalysis has emerged as a green and metal-free alternative for many organic transformations, including esterification. A notable example is the 2-methylimidazole-promoted oxyacyloxylation of α-hydroxy ketones with anhydrides to produce α-acyloxy ketones. mdpi.com This reaction proceeds via the in-situ formation of a highly reactive acyl-imidazole intermediate. mdpi.com

This principle can be extended to the synthesis of 2-benzoylbenzoate esters. The reaction of 2-benzoylbenzoic acid, potentially activated as an anhydride, with 4-chlorobenzyl alcohol could be catalyzed by 2-methylimidazole. This approach avoids the use of metals and harsh reagents, offering a milder and more environmentally benign synthetic route. mdpi.com The catalyst is cheap, stable, and effective in promoting the acylation reaction. mdpi.com

OrganocatalystReactantsProduct TypeMechanism Highlights
2-Methylimidazoleα-Hydroxy Ketone, Anhydrideα-Acyloxy KetoneForms acyl-imidazole carboxylate intermediate; metal-free. mdpi.com
Cinchona Alkaloidsβ-Keto Ester, PeroxideOptically Active anti-DiolAsymmetric α-hydroxylation. nih.govcapes.gov.br
N-Heterocyclic Carbene (NHC)α,β-Unsaturated Aldehyde, AlcoholEsterForms Breslow intermediate; mild conditions. nih.gov

Insertion Reactions onto Arynes Leading to Benzylated Derivatives

Arynes are highly reactive intermediates that have found increasing use in the rapid construction of substituted aromatic systems. orgsyn.org Their ability to undergo insertion reactions into various σ-bonds presents a unique, albeit advanced, strategy for forming complex molecules. The direct acyl-alkylation of arynes is a powerful method for the functionalization of aryl systems. orgsyn.org

A potential, forward-looking strategy for synthesizing a benzylated derivative could involve a multicomponent reaction where an aryne precursor, a carbon monoxide source, and an alcohol react in a single pot. More feasibly, an aryne could react with a pre-formed organometallic species containing the ester moiety. For example, the reaction of benzyne (B1209423) with amino acid esters has been shown to produce 2-phenylindolin-3-ones, demonstrating the feasibility of reacting arynes with ester-containing molecules. rsc.org This area of research opens up possibilities for novel disconnections in the synthesis of complex aromatic esters, although direct application to this compound is not yet established.

Methodologies for Introducing 4-Chlorobenzyl Moieties

The final step in the synthesis of this compound is the formation of the ester linkage with the 4-chlorobenzyl group. This is most commonly achieved through the reaction of a 2-benzoylbenzoate precursor with a 4-chlorobenzyl electrophile.

A standard and highly effective method is the reaction of the carboxylate salt of 2-benzoylbenzoic acid (formed by deprotonation with a base) with 4-chlorobenzyl chloride or 4-chlorobenzyl bromide. This is a classical SN2 reaction.

Alternatively, modern coupling reagents can be employed to facilitate the direct esterification between 2-benzoylbenzoic acid and 4-chlorobenzyl alcohol. The use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is a widely used and efficient method for forming ester bonds under mild conditions. researchgate.net This approach avoids the need to pre-form a carboxylate salt or use a strong acid catalyst.

The required 4-chlorobenzyl alcohol is commercially available or can be readily prepared, for example, by the reduction of 4-chlorobenzaldehyde (B46862). The corresponding 4-chlorobenzyl chloride is also a common reagent.

Coupling Reactions Involving Chlorinated Benzyl Precursors

The formation of the ester linkage in this compound is typically achieved through coupling reactions involving a chlorinated benzyl precursor and a benzoylbenzoate source. A primary and well-documented method is the esterification of a chlorobenzyl chloride with a benzoate salt, often facilitated by a phase transfer catalyst.

Kinetic studies have been performed on the conversion of various benzyl chlorides, including 4-chlorobenzyl chloride, to their corresponding alcohols via the formation of benzoate esters. researchgate.net This two-step process involves reacting the chlorobenzyl chloride with aqueous sodium benzoate in the presence of a phase transfer catalyst to form the ester, which is then hydrolyzed. researchgate.net The esterification reaction is reported to follow pseudo first-order kinetics. researchgate.net Parameters influencing this reaction include the type and loading of the catalyst, temperature, and stirring speed. researchgate.net Tertiary amines combined with potassium iodide have been shown to be effective catalysts for such transformations. researchgate.net

More advanced coupling strategies, while not specifically documented for this compound, are prevalent for related structures and represent viable synthetic routes. These include:

Iron-Catalyzed Cross-Electrophile Coupling: This method facilitates the reaction between benzyl halides and other electrophiles, such as disulfides. nih.gov It demonstrates the utility of earth-abundant metals in forming new bonds at the benzylic position. nih.gov

Copper-Catalyzed Cross-Coupling: Copper catalysts have been effectively used to couple benzylboronic esters with epoxides. nih.gov This reaction proceeds by activating the boronic ester with an alkyllithium reagent, forming a dibenzylcuprate intermediate that reacts with the epoxide. nih.gov This highlights a pathway for forming C-C bonds adjacent to the ester linkage in potential analogues.

These methods underscore the versatility of chlorinated benzyl precursors in modern organic synthesis.

Table 1: Overview of Coupling Reactions for Benzyl Ester Synthesis

Reaction TypePrecursorsCatalyst/ReagentKey Features
Phase Transfer Catalyzed Esterification4-Chlorobenzyl chloride, Sodium benzoateTertiary amine/KIFollows pseudo first-order kinetics; avoids dibenzyl ether byproducts. researchgate.net
Iron-Catalyzed Cross-Electrophile CouplingBenzyl bromides, DisulfidesFe(CO)₅Couples two different electrophiles; suitable for a wide range of functional groups. nih.gov
Copper-Catalyzed Cross-CouplingBenzylboronic acid pinacol (B44631) esters, EpoxidesCuI / AlkyllithiumForms C-C bonds; shows good regioselectivity for the less substituted side of the epoxide. nih.gov

Strategies for Selective Benzylation within Complex Architectures

When synthesizing analogues of this compound from more complex molecular frameworks, achieving selective benzylation at the desired site is a significant challenge. The presence of multiple reactive functional groups necessitates the use of highly selective reagents and conditions. The principles of selective esterification, particularly from the field of peptide synthesis, offer powerful tools.

In complex molecules, differentiating between multiple carboxylic acid or alcohol functionalities is paramount. Modern coupling reagents are designed to activate a carboxylic acid for esterification under mild conditions, minimizing side reactions. Reagents such as HATU, PyAOP, and HCTU convert carboxylic acids into highly reactive OAt or O-6-ClBt esters. sigmaaldrich.com These active esters react efficiently with alcohols, and their high reactivity can be harnessed for selective transformations, even with sterically hindered substrates. sigmaaldrich.com The enhanced reactivity is attributed to the lower pKa of the leaving groups (HOAt and HO-6-ClBt) compared to the more traditional HOBt. sigmaaldrich.com

Another innovative approach for achieving mild and selective esterification involves the use of 2-methyl-6-nitrobenzoic anhydride. This reagent, in the presence of triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine (DMAP), facilitates esterification at room temperature with nearly equimolar amounts of the carboxylic acid and alcohol. The electronic effect of the nitro group and the steric hindrance from the ortho-methyl groups on the anhydride work together to promote the desired reaction while suppressing the formation of byproducts. Such methods are crucial when dealing with valuable or sensitive substrates where using one reactant in large excess is not feasible.

Green Chemistry Principles in the Synthesis of Benzoylbenzoate and Chlorobenzyl Esters

The principles of green chemistry are increasingly being integrated into the synthesis of esters to reduce environmental impact and enhance safety and efficiency. These principles are applicable to the synthesis of both the benzoylbenzoate and chlorobenzyl ester moieties.

Enzymatic Synthesis: A prominent green alternative to chemical catalysis is the use of enzymes. For instance, benzyl benzoate has been successfully synthesized via enzymatic acylation using immobilized lipases. researchgate.net This approach allows the reaction to proceed in the absence of organic solvents, using an excess of benzyl alcohol to act as the solvent. researchgate.net Furthermore, some enzymatic syntheses can utilize water as a green solvent. researchgate.net

Alternative Solvents and Catalysts: The use of hazardous organic solvents is a major concern in traditional synthesis. A greener approach involves replacing them with sustainable alternatives like natural deep eutectic solvents (NADES). jsynthchem.com The synthesis of benzocaine (B179285) analogues has been demonstrated using NADES, which are composed of naturally occurring components, in conjunction with urea (B33335) choline (B1196258) chloride as an efficient and sustainable catalyst. jsynthchem.com

Atom Economy and Process Optimization: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product (atom economy). Transition metal-free C(sp³)–H activation of toluene (B28343) derivatives represents a sustainable method for creating carbon-heteroatom bonds, as it avoids the need for pre-functionalized starting materials. researchgate.net Additionally, process innovations, such as the development of recyclable catalysts for the Friedel-Crafts acylation step in 2-benzoylbenzoic acid synthesis, help to save raw materials and reduce waste. google.com

Table 2: Application of Green Chemistry Principles in Ester Synthesis

Green PrincipleMethodologyExample ApplicationAdvantages
Use of Biocatalysts Enzymatic acylation with immobilized lipasesSynthesis of benzyl benzoateSolvent-free conditions, use of green solvents like water, high conversion rates. researchgate.net
Use of Safer Solvents Replacement of volatile organic solvents with Natural Deep Eutectic Solvents (NADES)Synthesis of benzocaine analoguesEnvironmentally friendly, derived from natural constituents, sustainable. jsynthchem.com
Catalyst Recyclability Use of a recoverable imidazole-AlCl₃ catalyst systemSynthesis of 2-benzoylbenzoic acidReduces waste, saves raw materials, improves cost-efficiency. google.com
Atom Economy Direct C-H activation/functionalizationSynthesis of benzyl esters from alkylarenesAvoids pre-functionalization, step-efficient, no need for oxidants. researchgate.net

Synthetic Challenges and Methodological Innovations for Target Molecule Accessibility

The synthesis of this compound is not without its challenges, from the preparation of its precursors to the final esterification step. However, methodological innovations continue to provide solutions to these obstacles.

Precursor Synthesis Challenges: The precursor, 2-benzoylbenzoic acid, is commonly synthesized via a Friedel-Crafts acylation of benzene with phthalic anhydride using anhydrous aluminum chloride as a Lewis acid catalyst. guidechem.comchemicalbook.com This reaction can be difficult to control and generates significant hydrogen chloride gas as a byproduct. chemicalbook.com A notable innovation is the development of a modified catalyst system involving an imidazole (B134444) organic compound and anhydrous aluminum chloride, which can be recovered and recycled after the reaction, thus saving on raw material costs. google.com

Esterification Challenges: Classical Fischer esterification, involving the condensation of a carboxylic acid and an alcohol under acidic conditions, is an equilibrium reaction. To achieve high yields, it often requires a large excess of one reactant and the continuous removal of water, which is not practical for expensive or heat-sensitive substrates like those potentially used in analogue synthesis.

Innovations in Esterification:

Phase Transfer Catalysis: As mentioned previously, a key innovation for reacting chlorobenzyl chlorides with benzoate salts is the use of phase transfer catalysis. This technique efficiently brings the aqueous-phase benzoate anion into the organic phase to react with the chlorobenzyl chloride, significantly enhancing the reaction rate and allowing the process to occur under milder conditions. researchgate.net A significant advantage of this route is the avoidance of dibenzyl ether formation, a common side reaction in the synthesis of benzyl alcohols. researchgate.net

Activating Agents: To overcome the limitations of equilibrium-driven esterification, various activating agents are employed. The use of reagents like 2-methyl-6-nitrobenzoic anhydride allows the reaction to proceed to completion under mild, non-equilibrium conditions, providing high yields without needing an excess of either substrate.

Table 3: Synthetic Challenges and Corresponding Innovations

Synthetic StepChallengeMethodological InnovationBenefit
2-Benzoylbenzoic Acid Synthesis Use of stoichiometric, non-recoverable Lewis acid (AlCl₃); hazardous HCl byproduct. guidechem.comDevelopment of a recyclable imidazole-AlCl₃ catalyst system. google.comCatalyst can be recovered and reused, saving raw materials.
Esterification Equilibrium limitations of classical methods requiring excess reactant and/or water removal. Use of activating agents (e.g., 2-methyl-6-nitrobenzoic anhydride) to drive the reaction. High yields under mild, room-temperature conditions with equimolar substrates.
Esterification with Benzyl Halides Formation of ether byproducts; two-phase reaction limitations. researchgate.netApplication of Phase Transfer Catalysis (PTC). researchgate.netEnhanced reaction rates, suppression of dibenzyl ether formation.

Computational Chemistry and Theoretical Investigations of 4 Chlorobenzyl 2 Benzoylbenzoate Analogues

Molecular Modeling and Dynamics Simulations

While quantum mechanics excels at describing electronic properties, molecular modeling and dynamics simulations are better suited for exploring the large-scale conformational changes and intermolecular interactions that occur over time.

For related structures like ortho-substituted benzophenones, potential energy maps are calculated to determine minimum energy conformations, revealing that electrostatic interactions play a significant role in their relative stabilities. researchgate.net In phenyl benzoate (B1203000), the rotational barriers around the Ph–O and Ph–C bonds have been investigated, though some theory levels may poorly reproduce the exact height of these barriers. researchgate.netnih.gov Molecular flexibility is a critical, albeit hard to quantify, property. nih.gov One approach to quantify it is by analyzing the number of rotatable bonds, though this has drawbacks. nih.gov A more sophisticated method involves using Torsion Angular Bin Strings (TABS), which discretize the conformational space based on dihedral angles, providing an estimate for the size of a molecule's conformational ensemble. nih.gov

Methods for Conformational and Flexibility Analysis
Method/ConceptDescriptionApplicable AnaloguesReference
Potential Energy MapsCalculates energy as a function of torsional angles to find stable conformers.Benzophenones, Phenyl Benzoate researchgate.netresearchgate.net
Molecular Dynamics (MD)Simulates the movement of atoms over time to explore different conformational states.General Proteins, Drug-like molecules nih.govosu.edu
Torsion Angular Bin Strings (TABS)A discrete vector representation of a conformer's dihedral angles to estimate the size of the conformational space.Small molecules nih.gov
Crystal Lattice and Cluster ModelingExamines energetic stabilities of molecular clusters to understand polymorphism and nucleation.Benzophenone (B1666685) rsc.org

The function of a molecule is often dictated by how it interacts with its environment. Molecular dynamics (MD) simulations are instrumental in studying these intermolecular forces. For benzophenone, crystal structures are dominated by van der Waals interactions. rsc.org In more complex biological contexts, such as a molecule interacting with a protein, a variety of interactions come into play.

Molecular docking and MD simulations on related heterocyclic structures, such as benzimidazole (B57391) derivatives, reveal key intermolecular interactions like hydrogen bonding, hydrophobic interactions, pi-pi stacking, and pi-cation contacts with host systems like protein active sites. nih.govjapsr.inresearchgate.net For instance, docking studies of benzimidazolyl-chalcones identified hydrogen bonds and hydrophobic interactions with specific amino acid residues of a target protein. japsr.in Subsequent MD simulations can then validate the stability of these interactions over time, as indicated by metrics like the root-mean-square deviation (RMSD) of the ligand-protein complex. nih.govresearchgate.net These computational studies are fundamental to understanding host-guest chemistry, predicting how a ligand might bind to a receptor, and guiding the design of new molecules with optimized interaction profiles.

Theoretical Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Theoretical Structure-Activity Relationship (SAR) studies are pivotal in modern drug discovery and materials science, providing a framework to correlate the chemical structure of a compound with its biological activity or physical properties. oncodesign-services.com For analogues of 4-Chlorobenzyl 2-benzoylbenzoate, which belong to the broad class of aromatic esters, these computational methods allow for the systematic exploration of how structural modifications influence a molecule's behavior. oncodesign-services.comnumberanalytics.com By identifying key structural features that govern activity, SAR studies guide the rational design of new compounds with enhanced potency, selectivity, or other desired characteristics. oncodesign-services.com

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. fiveable.menih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points. nih.govmdpi.com For aromatic esters, these models are constructed by analyzing the structures of known active compounds to distill their common features. fiveable.me

The process involves conformational analysis and molecular alignment to superimpose active molecules and identify the shared spatial arrangement of pharmacophoric features. fiveable.me These features for aromatic esters and their analogues typically include:

Hydrogen Bond Acceptors: The oxygen atoms of the ester's carbonyl group are prominent hydrogen bond acceptors. nih.gov

Aromatic Rings: The benzoyl and chlorobenzyl moieties provide aromatic rings that can engage in π-stacking or cation-π interactions with a biological target. nih.gov

Halogen Atoms: The chlorine atom on the benzyl (B1604629) group can act as a hydrophobic feature and may participate in halogen bonding.

These models can be used as 3D queries to screen large virtual databases for new compounds that match the pharmacophoric pattern, potentially leading to the discovery of novel active molecules with diverse chemical scaffolds. nih.gov The inclusion of exclusion volumes, which represent regions of steric hindrance, further refines the model to better mimic the shape of the target's binding site. nih.gov

Table 1: Key Pharmacophoric Features for Aromatic Ester Analogues

Feature TypeDescriptionPotential Role in Interaction
Hydrogen Bond Acceptor (HBA)Typically the carbonyl oxygen of the ester group.Forms hydrogen bonds with donor groups in a receptor. nih.gov
Aromatic Ring (AR)Benzoyl and substituted benzyl rings.Participates in π-stacking and hydrophobic interactions. nih.gov
Hydrophobic Feature (H)Nonpolar regions of the molecule, including the aromatic rings and alkyl groups.Binds to hydrophobic pockets in a target protein. nih.gov
Positive/Negative IonizableNot inherent to the parent structure but can be introduced in analogues.Engages in ionic interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org The fundamental principle is that the variations in the activity of compounds are correlated with changes in their molecular features, which can be described by numerical values known as descriptors. taylorandfrancis.com The goal is to create a predictive model of the form: Activity = f(Molecular Descriptors) + error . wikipedia.org

The development of a robust QSAR model involves several essential steps:

Data Set Selection: A set of compounds with known activities, spanning a significant range, is required. For aromatic esters, this could involve toxicity data or receptor binding affinities. nih.gov

Descriptor Calculation: Physicochemical properties and theoretical molecular descriptors are calculated for each compound. nih.gov These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and transport properties (e.g., water solubility, logP). nih.gov

Variable Selection and Model Construction: Statistical methods, such as regression analysis, are used to select the most relevant descriptors and build a mathematical model that best correlates them with the observed activity. nih.govyoutube.com

Validation: The model's predictive power and robustness are rigorously tested using internal validation (e.g., cross-validation) and, most importantly, external validation with a set of compounds not used in the model's creation. wikipedia.orgyoutube.com

For aromatic esters, QSAR studies have been used to predict properties like skin irritation, where descriptors such as density, water solubility, and Hansen parameters were found to be significant. nih.gov Such models provide valuable insights into the mechanisms of action and allow for the prediction of the activity of untested chemicals, supporting risk assessment and the design of safer compounds. wikipedia.org

Table 2: Theoretical Framework for a QSAR Study

StepDescriptionExample for Aromatic Esters
1. Data SelectionCompile a dataset of structurally related compounds with measured biological activity.A series of benzoylbenzoate analogues with measured insecticidal activity. datapdf.com
2. Descriptor CalculationCompute numerical values representing physicochemical properties (e.g., hydrophobicity, electronics, sterics).LogP, molar refractivity, partial atomic charges, molecular weight. taylorandfrancis.com
3. Model BuildingUse statistical methods (e.g., multiple linear regression, partial least squares) to correlate descriptors with activity.Develop an equation linking descriptor values to the observed activity. nih.gov
4. Model ValidationAssess the model's statistical significance, robustness, and predictive power using internal and external test sets.Cross-validation (q²), correlation coefficient (R²), and prediction on an external set. wikipedia.org

Mechanistic Elucidation through Computational Chemistry

Computational chemistry offers powerful tools for investigating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For reactions involving aromatic esters like this compound, computational methods can map out entire reaction pathways, characterize fleeting transition states, and elucidate the crucial role of catalysts.

Understanding a chemical reaction requires a detailed map of the energy landscape connecting reactants to products. Computational methods, particularly those based on Density Functional Theory (DFT), are used to chart this landscape. organic-chemistry.orgresearchgate.net The process involves identifying all stable intermediates and, crucially, the high-energy transition states that represent the energy barriers for each step. organic-chemistry.org

For a typical acid-catalyzed esterification reaction to form an aromatic ester, the computationally mapped pathway would include the following key events: oit.edu

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. oit.edu

Nucleophilic Attack: The alcohol (e.g., 4-chlorobenzyl alcohol) acts as a nucleophile, attacking the activated carbonyl carbon. oit.edu

Formation of a Tetrahedral Intermediate: This attack leads to a high-energy tetrahedral intermediate. numberanalytics.com

Proton Transfer and Water Elimination: A proton transfer occurs, followed by the elimination of a water molecule, which is a good leaving group. oit.edu

Deprotonation: The final step is the deprotonation of the resulting species to regenerate the catalyst and yield the final ester product. oit.edu

By calculating the energy of each intermediate and transition state, chemists can determine the rate-limiting step of the reaction—the one with the highest energy barrier. organic-chemistry.org This knowledge is invaluable for optimizing reaction conditions to improve yields and reaction rates.

Table 3: Key Steps and Intermediates in a Computationally Mapped Esterification Pathway

StepDescriptionKey Species
1Protonation of carboxylic acidProtonated carbonyl
2Nucleophilic attack by alcoholReactant complex
3Formation of tetrahedral intermediateTetrahedral intermediate
4Elimination of waterOxonium ion
5Deprotonation to form esterFinal ester product

While acid catalysis is common for esterification, transition-metal catalysis provides alternative and often more efficient routes to aromatic esters. numberanalytics.comacs.org Palladium (Pd) and Nickel (Ni) complexes are particularly effective for synthesizing these compounds through cross-coupling reactions. acs.orgnih.gov Computational chemistry is essential for understanding the intricate catalytic cycles involved in these transformations. organic-chemistry.org

A well-studied example is the Pd-catalyzed decarbonylative coupling of aryl halides with oxalate (B1200264) monoesters to produce aromatic esters. organic-chemistry.org Computational studies of this type of reaction reveal a detailed catalytic cycle:

Oxidative Addition: The cycle often begins with the oxidative addition of an aryl halide to the low-valent metal center (e.g., Pd(0)). acs.org

Decarboxylation: A key mechanistic insight from DFT studies is that decarboxylation can be the rate-limiting step, proceeding through a complex transition state. organic-chemistry.org

Reductive Elimination: The final step is the reductive elimination of the aromatic ester product, regenerating the active metal catalyst for the next cycle. acs.org

Computational investigations have highlighted the critical role of ligands, such as bulky, electron-rich bidentate phosphines, in stabilizing the metal center, facilitating the desired reaction steps, and preventing the formation of inactive catalyst species. organic-chemistry.org These theoretical insights guide the development of more active and selective catalytic systems for the synthesis of complex aromatic esters.

Table 4: Comparison of Catalytic Systems in Aromatic Ester Synthesis

Catalyst SystemReaction TypeMechanistic RoleComputational Insight
Acid (e.g., H₂SO₄)Fischer EsterificationProtonates carbonyl to activate it for nucleophilic attack. numberanalytics.comElucidation of tetrahedral intermediate stability and proton transfer pathways. oit.edu
Palladium (Pd) with Phosphine (B1218219) LigandsDecarbonylative CouplingFacilitates oxidative addition of aryl halides and reductive elimination of the ester. organic-chemistry.orgLigands are crucial for preventing catalyst deactivation; decarboxylation is often rate-limiting. organic-chemistry.org
Nickel (Ni) with Lewis AcidDecarbonylative Cross-CouplingEnables the use of less reactive esters through interaction with a Lewis acid co-catalyst. nih.govLewis acidity of co-catalyst can be tuned for chemoselective reactions. nih.gov

Emerging Research Areas and Future Directions for Benzoylbenzoate and Chlorobenzyl Containing Compounds

Exploration in Advanced Materials Science (e.g., Organic Electronics, Polymers)

The unique combination of a flexible ester linkage and rigid aromatic rings in benzoylbenzoate structures, along with the influence of the chlorobenzyl group, makes these compounds intriguing candidates for advanced materials. In the realm of organic electronics, the aromatic systems can facilitate π-π stacking, a critical factor for charge transport in organic semiconductors. While direct research on 4-Chlorobenzyl 2-benzoylbenzoate in this area is limited, studies on related conjugated polymers provide a strong basis for future exploration. For instance, the development of conjugated polymers incorporating fused benzothiadiazole units has demonstrated how tuning molecular structure can significantly impact charge mobility and device performance. researchgate.net The introduction of a chlorobenzyl group could modulate the electronic properties and solubility of such polymers.

Furthermore, benzyl (B1604629) benzoate (B1203000) itself has been investigated for its role in modifying the properties of materials. For example, it has been used as a reactive diluent to reduce the viscosity of vegetable oil-based insulating liquids for power transformers, thereby improving their performance. researchgate.net This suggests that this compound and its analogues could be explored as additives or monomers in the formulation of high-performance polymers and functional fluids.

Table 1: Potential Applications of Benzoylbenzoate and Chlorobenzyl-Containing Compounds in Materials Science

Application AreaPotential Role of the CompoundRationale
Organic ElectronicsComponent of conjugated polymersAromatic rings facilitate π-π stacking for charge transport.
High-Performance PolymersMonomer or additiveCan enhance thermal stability and mechanical properties.
Functional FluidsViscosity modifierBenzyl benzoate has shown to reduce viscosity in insulating oils. researchgate.net

Applications in Functional Coatings and UV-Curing Technologies

Benzyl esters, in general, have found utility as solvents in lacquers and coatings. researchgate.net The properties of this compound, such as its expected high boiling point and good solubility in organic solvents, make it a candidate for similar applications. nih.gov The presence of the benzoyl group, a known chromophore, suggests potential for interaction with UV light. This opens up possibilities for its use in UV-curing technologies, where monomers and oligomers are rapidly polymerized upon exposure to UV radiation to form a solid coating. The chlorobenzyl moiety could further enhance properties such as flame retardancy or adhesion.

While specific studies on the UV-curing applications of this compound are not yet available, the broader class of benzoate esters is known to be involved in photochemical processes. Research into the photocatalyzed benzylation of olefins from arylacetic acids demonstrates the reactivity of benzyl groups under photochemical conditions. acs.org This hints at the potential for designing UV-curable systems based on benzoylbenzoate structures.

Development of Novel Organocatalytic and Metal-Catalyzed Synthetic Transformations

The synthesis of esters like this compound can be achieved through traditional esterification methods. chemicalbook.com However, modern synthetic chemistry is increasingly focused on the development of more efficient and selective catalytic methods. Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for various transformations. For instance, a radical-based organocatalytic method for the direct benzylation of allylic C–H bonds has been reported, showcasing the potential for forming benzylic linkages under mild conditions. acs.org Such methods could be adapted for the synthesis of this compound and its derivatives.

Transition metal catalysis remains a cornerstone of modern organic synthesis. Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-O bonds. chemistryviews.org The synthesis of diaryl ethers from aromatic esters via palladium-catalyzed decarbonylative etherification highlights the potential for novel transformations of the ester group. acs.org Similarly, palladium-catalyzed Suzuki-Miyaura reactions have been employed to synthesize triarylmethanes from diarylmethyl esters, demonstrating the versatility of ester functionalities as coupling partners. nih.gov These advanced catalytic methods could be applied to synthesize a wide range of analogues of this compound with diverse substitution patterns.

Table 2: Potential Catalytic Approaches for the Synthesis of Substituted Benzoylbenzoates

Catalytic ApproachDescriptionPotential Advantage
OrganocatalysisUse of small organic molecules as catalysts.Metal-free, mild reaction conditions. acs.org
Palladium CatalysisCross-coupling reactions to form C-C and C-O bonds.High efficiency and functional group tolerance. acs.orgnih.govmorressier.com
Copper CatalysisAlternative to palladium for cross-coupling reactions.Lower cost and abundance of the metal catalyst. chemistryviews.org

Contribution to Fundamental Understanding of Aromatic Ester Reactivity and Selectivity

The study of this compound can contribute to a deeper understanding of the reactivity and selectivity of sterically hindered aromatic esters. The presence of the bulky 2-benzoyl group is expected to exert significant steric hindrance around the ester functionality. numberanalytics.com This steric crowding can influence the rate and mechanism of reactions such as hydrolysis. Investigating the reactivity of this compound can provide valuable insights into how steric and electronic effects govern the accessibility of the ester carbonyl to nucleophiles. researchgate.net

For example, studies on the reactivity of sterically hindered aromatic sulfonic acid derivatives have shown that the presence of ortho substituents can have a profound impact on reaction rates. researchgate.net By systematically comparing the reactivity of this compound with less hindered analogues, researchers can quantify the influence of the benzoyl group on ester stability and reactivity. This fundamental knowledge is crucial for designing and controlling chemical reactions involving complex aromatic esters.

Design and Synthesis of Chemically Diverse Analogues for Structure-Property Relationship Studies

The systematic design and synthesis of analogues of this compound are essential for establishing clear structure-property relationships. By varying the substituents on both the benzoyl and benzyl aromatic rings, it is possible to fine-tune the compound's physical and chemical properties. For example, introducing electron-donating or electron-withdrawing groups can alter the electronic properties, which is particularly relevant for applications in organic electronics. researchgate.net

The synthesis of these analogues can be achieved using a variety of modern synthetic methods, including the catalytic approaches mentioned previously. Once synthesized, these compounds can be systematically studied to understand how changes in their molecular structure affect their properties, such as melting point, solubility, thermal stability, and electronic absorption and emission. This knowledge is invaluable for the rational design of new materials with tailored properties for specific applications. For instance, understanding the structure-property relationships in conjugated polymers has been key to developing high-performance organic field-effect transistors. researchgate.net

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